4-(2-Chloropyrimidin-4-yl)benzonitrile
Description
Chemical Structure and Synthesis 4-(2-Chloropyrimidin-4-yl)benzonitrile (C₁₁H₆ClN₃, MW 215.64 g/mol) is a benzonitrile derivative substituted at the para position with a 2-chloropyrimidine ring. Its synthesis involves a Suzuki-Miyaura coupling reaction between 2,4-dichloropyrimidine and (3-cyanophenyl)boronic acid under inert conditions (N₂ atmosphere) at 50°C, followed by purification .
Applications
This compound serves as a key intermediate in medicinal chemistry. For example:
- It is used in the synthesis of rifampin potentiators for tuberculosis treatment .
- Derivatives of this compound, such as HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), act as potent negative allosteric modulators of the mGlu5 receptor, relevant in neurological disorders .
Properties
CAS No. |
945756-16-1 |
|---|---|
Molecular Formula |
C11H6ClN3 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
4-(2-chloropyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-11-14-6-5-10(15-11)9-3-1-8(7-13)2-4-9/h1-6H |
InChI Key |
QYZLKWFYMQFHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
The most direct and commonly employed method involves the nucleophilic substitution between 4-chloropyrimidine and benzonitrile derivatives. This reaction typically uses bases such as sodium hydride or potassium carbonate to deprotonate the nucleophile, facilitating the substitution of the chlorine atom on the pyrimidine ring.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to enhance nucleophilicity and solubility.
- Temperature: Elevated temperatures are applied to drive the reaction to completion.
- Industrial Scale: Continuous flow synthesis and microwave-assisted synthesis have been applied to improve yield and reduce by-products in larger scale production.
Table 1: Summary of Nucleophilic Substitution Reaction Conditions
| Parameter | Details |
|---|---|
| Reactants | 4-Chloropyrimidine, benzonitrile |
| Base | Sodium hydride, potassium carbonate |
| Solvent | DMF, DMSO |
| Temperature | Elevated (typically 80-120°C) |
| Scale | Laboratory and industrial |
| Techniques | Batch, continuous flow, microwave-assisted |
Multi-Step Pyrimidine Intermediate Route
A more elaborate synthetic pathway involves the preparation of substituted pyrimidine intermediates followed by functional group transformations to yield the target compound. This approach is often used when additional functionalization or specific substitution patterns are required.
- Step 1: Preparation of 4-aminobenzonitrile derivatives via reaction with cyanamide in acidic aqueous/alcoholic media at 80-120°C.
- Step 2: Reaction of these amines with diethyl or dimethyl malonate in methanol or ethanol under basic conditions (e.g., sodium metal) at 0-50°C to form pyrimidine intermediates.
- Step 3: Chlorination of hydroxypyrimidine intermediates using phosphorus oxychloride (POCl3) at 90-95°C to introduce the chlorine atom at the 2-position of the pyrimidine ring.
- Step 4: Purification by recrystallization from ethyl acetate to isolate pure 4-(2-chloropyrimidin-4-yl)benzonitrile.
Table 2: Multi-Step Synthesis of 4-(2-Chloropyrimidin-4-yl)benzonitrile
| Step | Reaction | Conditions | Solvent(s) | Temperature | Yield/Notes |
|---|---|---|---|---|---|
| 1 | 4-Aminobenzonitrile + cyanamide + acid | Acidic aqueous/alcohol (methanol/ethanol) | Water, methanol, ethanol | 80-120°C | Formation of guanidine intermediate |
| 2 | Guanidine intermediate + malonate + base | Basic conditions (Na metal) | Methanol, ethanol | 0-50°C | Formation of hydroxypyrimidine |
| 3 | Hydroxypyrimidine + POCl3 | Chlorination | POCl3 | 90-95°C | Formation of 2-chloropyrimidine |
| 4 | Purification | Recrystallization | Ethyl acetate | Room temperature | Pure product isolated |
Additional Notes on Reaction Conditions
- The chlorination step using phosphorus oxychloride can be performed with or without a base and in the presence or absence of a solvent.
- Bromination and other halogenation steps in related pyrimidine syntheses often use bromine or N-bromosuccinimide in solvents like THF, dichloromethane, or DMF.
- Reaction times vary from hours to overnight depending on the step and scale.
Research Findings and Analytical Data
The molecular structure and purity of the synthesized 4-(2-chloropyrimidin-4-yl)benzonitrile are confirmed by spectroscopic and analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and recrystallization purity.
Table 3: Molecular and Analytical Data
| Property | Data |
|---|---|
| Molecular Formula | C11H6ClN3 |
| Molecular Weight | 215.64 g/mol |
| CAS Number | 945756-16-1 |
| IUPAC Name | 4-(2-chloropyrimidin-4-yl)benzonitrile |
| InChI | InChI=1S/C11H6ClN3/c12-11-14-6-5-10(15-11)9-3-1-8(7-13)2-4-9/h1-6H |
| InChI Key | QYZLKWFYMQFHCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#N)C2=NC(=NC=C2)Cl |
These data confirm the presence of the chlorinated pyrimidine ring linked to the benzonitrile group, which is critical for the compound's chemical reactivity and application.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-(2-aminopyrimidin-4-yl)benzonitrile, while coupling reactions can produce various biaryl derivatives .
Scientific Research Applications
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is an organic compound with the molecular formula . It acts as a significant intermediate in synthesizing various pharmaceutical agents, especially those targeting viral replication mechanisms.
Scientific Research Applications
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile has diverse applications in scientific research:
- Chemistry It serves as an intermediate in the synthesis of diarylpyrimidine derivatives, which are crucial in developing HIV-1 reverse transcriptase inhibitors.
- Biology and Medicine The compound is integral in the development of antiviral agents, particularly those targeting HIV-1.
- Industry It is used in the synthesis of dyes and as a reagent in various organic synthesis reactions.
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile has garnered attention for its biological activity, particularly in antiviral research. If it acts similarly to its diarylpyrimidine (dapy) analogues, it could potentially inhibit the replication of retroviruses by blocking the action of the reverse transcriptase enzyme.
Other pyrimidine derivatives
- 2-(2-Chloropyrimidin-4-yl)benzonitrile Research indicates that 2-(2-Chloropyrimidin-4-yl)benzonitrile exhibits significant biological activity, particularly as an inhibitor of specific enzymes.
- 3-(2-Chloropyrimidin-4-yl)benzonitrile is also used as an intermediate in the synthesis of Etravirine, another non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. It can be used in the synthesis of decorated six-membered diazines, which have a wide range of pharmacological applications.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrimidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit tyrosine kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-(2-Chloropyrimidin-4-yl)benzonitrile with analogs differing in substituents, molecular weight, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
a) Substituent Effects
- Chlorine Position: The 2-chloro substituent in the parent compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (4-Cl) shows reduced reactivity due to steric hindrance .
- Amino vs.
b) Molecular Weight and Lipophilicity
- The addition of phenyl groups (e.g., in 4-(2-Chloro-6-phenylpyrimidin-4-yl)benzonitrile) increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Methoxy-substituted derivatives (e.g., 4-(4-Methoxypyrimidin-2-ylamino)benzonitrile) balance lipophilicity and solubility, making them suitable for oral drug formulations .
Biological Activity
4-(2-Chloropyrimidin-4-yl)benzonitrile, a compound with the molecular formula CHClN, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.
Molecular Structure
- Molecular Formula : CHClN
- Molecular Weight : 245.64 g/mol
- Structural Features : The compound consists of a chloropyrimidine moiety attached to a benzonitrile group, contributing to its unique reactivity and biological activity.
Table 1: Structural Characteristics of 4-(2-Chloropyrimidin-4-yl)benzonitrile
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 245.64 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that 4-(2-Chloropyrimidin-4-yl)benzonitrile acts primarily as an inhibitor of certain enzymes, particularly those involved in viral replication and cancer cell proliferation. Its structural similarity to known non-nucleoside reverse transcriptase inhibitors (NNRTIs) suggests it may interfere with HIV-1 replication by inhibiting reverse transcriptase activity.
Antiviral Activity
The compound has shown promise as an antiviral agent. In vitro studies suggest that it may exhibit significant inhibitory effects against HIV-1, similar to other NNRTIs. This is critical given the urgent need for effective treatments against drug-resistant strains of the virus .
Anticancer Potential
There is emerging evidence that 4-(2-Chloropyrimidin-4-yl)benzonitrile may possess anticancer properties. Preliminary studies indicate its potential to inhibit cancer cell lines, although further research is required to elucidate the specific pathways involved .
Study on Antiviral Activity
A study published in 2021 evaluated the compound's efficacy as an HIV-1 inhibitor. The results demonstrated that it achieved an EC value in the low nanomolar range, indicating potent antiviral activity against various strains of HIV .
Study on Anticancer Activity
Another study explored the anticancer effects of similar pyrimidine derivatives, highlighting their ability to induce apoptosis in cancer cells. While specific data for 4-(2-Chloropyrimidin-4-yl)benzonitrile was not detailed, the structural similarities suggest comparable mechanisms may be at play .
Drug Development
Due to its biological activity, 4-(2-Chloropyrimidin-4-yl)benzonitrile serves as a valuable building block in the synthesis of novel pharmaceuticals targeting viral infections and cancer. Its derivatives are being explored for enhanced efficacy and reduced toxicity profiles .
Agrochemicals
The compound's biological properties extend beyond medicinal applications; it is also utilized in developing agrochemicals, including pesticides and herbicides, due to its effective biological activity against various pests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
